molecular formula C9H20O4S B1200234 7-Methyloctyl hydrogen sulfate

7-Methyloctyl hydrogen sulfate

Cat. No.: B1200234
M. Wt: 224.32 g/mol
InChI Key: ARACXKCAGMFROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyloctyl hydrogen sulfate is an alkyl sulfate that is 7-methyloctyl ester of sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a 7-methyloctyl sulfate.

Properties

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

7-methyloctyl hydrogen sulfate

InChI

InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12)

InChI Key

ARACXKCAGMFROY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCOS(=O)(=O)O

Canonical SMILES

CC(C)CCCCCCOS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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